Product packaging for Rosuvastatin D6 Calcium(Cat. No.:)

Rosuvastatin D6 Calcium

Cat. No.: B1191676
M. Wt: 506.61
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Rosuvastatin (B1679574) and Deuterated Analogs in Pharmaceutical Science

Rosuvastatin is a synthetic, competitive inhibitor of the enzyme HMG-CoA reductase. medchemexpress.comnih.gov This enzyme is critical in the synthesis of cholesterol in the body. turkjps.org In pharmaceutical science, researchers often create deuterated analogs of active pharmaceutical ingredients. tandfonline.com These are molecules where one or more hydrogen atoms are strategically replaced by their heavier, stable isotope, deuterium (B1214612). uniupo.itclearsynth.com

This substitution, while a minor structural modification, can be significant. nih.gov Deuterated compounds are chemically almost identical to their hydrogen counterparts and generally interact with biological receptors in the same way. tandfonline.combioscientia.de However, the increased mass of deuterium can alter the physical and chemical properties of the molecule, which is a key reason for their use in research. clearsynth.com These analogs are instrumental in studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. clearsynth.commdpi.com

Rationale for Deuterium Labeling in Chemical and Biological Research

The primary reasons for using deuterium labeling in research are rooted in the physical differences between hydrogen and deuterium.

Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger and breaks more slowly than the corresponding carbon-hydrogen (C-H) bond. mdpi.com If a C-H bond is cleaved during a metabolic process, the rate of that reaction can be significantly slower for the deuterated version of the drug. wikipedia.org This "Kinetic Isotope Effect" allows researchers to investigate metabolic pathways. By observing how deuteration at specific sites affects metabolism, scientists can identify which parts of a molecule are most susceptible to metabolic breakdown. nih.gov

Internal Standards for Quantitative Analysis: One of the most critical applications of deuterated compounds is their use as internal standards in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). wikipedia.orgyoutube.com An internal standard is a compound with a known concentration that is added to an unknown sample to facilitate accurate quantification of a target analyte. nih.gov A deuterated analog is the ideal internal standard because it behaves almost identically to the non-deuterated drug during sample extraction, purification, and chromatographic separation. nih.gov However, due to its higher mass, it is easily distinguished by the mass spectrometer. youtube.com This allows it to act as a reliable reference, correcting for any sample loss or variability during the analytical process, thereby ensuring highly precise and accurate measurements. nih.gov

Role of Rosuvastatin D6 Calcium as a Reference Standard and Research Probe

The principal and most widespread use of this compound in academic and clinical research is as an internal standard for the bioanalysis of rosuvastatin. nih.govlcms.cz When researchers need to measure the concentration of rosuvastatin in biological samples such as human plasma, they rely on methods like LC-MS/MS for their sensitivity and selectivity. scielo.brresearchgate.net

In these studies, a precise amount of this compound is added to the plasma sample before processing. thermofisher.com Both the regular rosuvastatin (the analyte) and Rosuvastatin D6 (the internal standard) are extracted together and injected into the LC-MS/MS system. nih.gov They travel through the chromatography column at the same rate, but the mass spectrometer detects them as distinct entities because of their mass difference. lcms.cz

For instance, a validated LC-MS/MS method for quantifying rosuvastatin in human plasma used Rosuvastatin D6 as the internal standard. scirp.org The mass spectrometer was set to monitor specific mass transitions for each compound, allowing for their independent measurement. By comparing the signal response of the rosuvastatin from the sample to the known amount of Rosuvastatin D6, researchers can calculate the exact concentration of rosuvastatin in the original sample with high precision and accuracy. nih.govresearchgate.net This approach is considered the gold standard for pharmacokinetic studies submitted to regulatory authorities. nih.gov

Below is a table with example data from a bioanalytical method using Rosuvastatin D6 as an internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Rosuvastatin482.0258.0
Rosuvastatin D6488.0264.0
This table displays typical mass-to-charge ratio (m/z) transitions used in LC-MS/MS methods for the quantification of Rosuvastatin, with Rosuvastatin D6 serving as the internal standard. The precursor ion represents the mass of the intact molecule, while the product ion is a specific fragment generated and measured by the instrument for quantification. The +6 mass unit difference is clearly visible between the analyte and its deuterated standard. lcms.czresearchgate.net

Properties

Molecular Formula

C22H21D6FN3O6S . 1/2 Ca

Molecular Weight

506.61

Origin of Product

United States

Synthesis and Isotopic Labeling Methodologies

Strategies for Deuterium (B1214612) Incorporation in Rosuvastatin (B1679574)

The introduction of deuterium atoms into the Rosuvastatin structure is a critical step that requires precise control to achieve the desired isotopic purity and regioselectivity. The "D6" designation signifies the presence of six deuterium atoms. smolecule.com These are typically incorporated into the N-methyl and isopropyl groups of the molecule.

Several strategies are employed for deuterium incorporation:

Use of Deuterated Precursors: One common method involves the use of deuterated starting materials in the synthesis process. For instance, deuterated methyl iodide (CD3I) or deuterated isopropanol (B130326) can be used to introduce deuterium into the respective functional groups of the Rosuvastatin molecule.

Hydrogen-Isotope Exchange (HIE) Reactions: This technique involves the direct replacement of hydrogen atoms with deuterium on the Rosuvastatin molecule or its intermediates. This can be achieved using a deuterium source, such as deuterium gas (D2) or heavy water (D2O), often in the presence of a catalyst. Catalysts like platinum, palladium, or iridium complexes can facilitate this exchange at specific positions.

Flow Chemistry: This modern approach offers precise control over reaction parameters like temperature, pressure, and reaction time, leading to more consistent isotopic enrichment and higher throughput compared to traditional batch methods.

Chemical Synthesis Pathways for Rosuvastatin D6 Calcium

The synthesis of this compound is a multi-step process that builds upon the established synthetic routes for non-labeled Rosuvastatin. A key intermediate in many syntheses is 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)-5-pyrimidinecarbaldehyde. google.com

A general synthetic approach involves the following key transformations:

Pyrimidine (B1678525) Core Synthesis: The synthesis often begins with the construction of the central pyrimidine ring system.

Introduction of the Side Chain: A crucial step is the attachment of the heptenoic acid side chain. This is often accomplished via a Wittig or Horner-Wadsworth-Emmons reaction, which forms the carbon-carbon double bond with stereochemical control. researchgate.net

Deuterium Labeling: As discussed in the previous section, deuterium is introduced either by using deuterated building blocks during the synthesis or through post-synthetic exchange reactions. For Rosuvastatin D6, this typically involves the use of deuterated reagents for the N-methyl and isopropyl groups.

Reduction and Deprotection: The synthesis involves reduction of a ketone to a hydroxyl group on the side chain, often with stereoselective reagents to obtain the desired (3R, 5S) stereochemistry. Protecting groups used throughout the synthesis are then removed.

Salt Formation: The final step involves the conversion of the rosuvastatin D6 free acid to its calcium salt. This is typically achieved by treating the acid with a suitable calcium source, such as calcium chloride or calcium acetate, in an aqueous or mixed solvent system. researchgate.netgoogleapis.com

Isotopic Enrichment and Purity Assessment Techniques

Ensuring the high isotopic enrichment and chemical purity of this compound is paramount for its use as an internal standard. Several analytical techniques are employed for this purpose.

Isotopic Enrichment Analysis:

Mass Spectrometry (MS): This is the primary technique for determining the level of deuterium incorporation. High-resolution mass spectrometry (HRMS) can precisely measure the mass-to-charge ratio of the molecule, allowing for the differentiation between the deuterated and non-deuterated forms and the quantification of various isotopologues (molecules that differ only in their isotopic composition). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can also be used to confirm the positions of deuterium labeling. The absence of signals in the ¹H NMR spectrum at the expected positions of deuteration and corresponding changes in the ¹³C NMR spectrum provide evidence of successful labeling. googleapis.com

Chemical Purity Analysis:

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the chemical purity of this compound. nih.govnih.gov It separates the main compound from any impurities, and a photodiode array (PDA) or UV detector is used for quantification. nih.gov

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and assess the crystalline nature of the compound, which are indicators of purity. innovationforever.com

Advanced Analytical Characterization and Quantification Techniques

Mass Spectrometry (MS) Applications

Mass spectrometry is a cornerstone for the analysis of Rosuvastatin (B1679574) D6 Calcium, offering unparalleled sensitivity and specificity, particularly when coupled with chromatographic separation.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of rosuvastatin in biological matrices, where Rosuvastatin D6 is the preferred internal standard (IS). researchgate.netnih.gov Method development involves optimizing both the chromatographic separation and the mass spectrometric detection to achieve high sensitivity and throughput.

Chromatographic Separation: Separation is typically accomplished using reverse-phase columns, most commonly C18 or C8 columns. researchgate.netnih.gov The mobile phase often consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as ammonium acetate or formic acid) to ensure efficient ionization and separation. researchgate.netscielo.br Gradient or isocratic elution can be employed, with run times often kept short (under 6 minutes) for high-throughput analysis. scielo.brnih.gov

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer, typically operating in positive electrospray ionization (ESI) mode. nih.govthermofisher.com The instrument is set to Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte (Rosuvastatin) and the internal standard (Rosuvastatin D6). nih.govscielo.br For instance, a common transition for Rosuvastatin is m/z 482.1 → 258.1, while for Rosuvastatin D6, the transition is m/z 488.2 → 264.2 or 488.2 → 258.2. nih.govnih.gov

Method Validation: Validation is performed according to regulatory guidelines (e.g., US FDA) and includes assessment of selectivity, linearity, accuracy, precision, recovery, and stability. researchgate.netscielo.br Linearity is typically established over a concentration range relevant to clinical studies, for example, from 0.1 to 100 ng/mL, with correlation coefficients (r²) consistently exceeding 0.99. nih.govscirp.org Accuracy and precision are evaluated at multiple quality control (QC) levels, with acceptance criteria usually within ±15%. nih.gov Stability is assessed under various conditions, including freeze-thaw cycles and long-term storage, to ensure sample integrity. scielo.brnih.gov

Table 1: Examples of LC-MS/MS Method Parameters for Rosuvastatin Analysis using Rosuvastatin D6 IS
ParameterStudy 1 nih.govStudy 2 researchgate.netStudy 3 nih.gov
Column Information not availableC18Information not available
Mobile Phase Acetonitrile, Methanol, Formic acid, Ammonium acetate5mM ammonium acetate (pH 3.5) and acetonitrile (20:80, v/v)Information not available
Ionization Mode Positive ESIPositive ESIPositive ESI
Rosuvastatin MRM Transition (m/z) 482.1 → 258.1482.2 → 258.2482.131 → 258.200
Rosuvastatin D6 MRM Transition (m/z) 488.2 → 258.2488.3 → 264.2488.202 → 264.200
Linearity Range Information not available0.51 - 100.9 ng/mLInformation not available
Retention Time 2.0 minInformation not available0.95 min

The use of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of statins like rosuvastatin and its deuterated analogs is less common than LC-MS. This is primarily due to the low volatility and high boiling points of these compounds, which makes them unsuitable for direct GC analysis. ubbcluj.ro

To overcome this limitation, a derivatization step is required to increase the volatility of the analyte. ubbcluj.ro For rosuvastatin, this can be achieved through methyl esterification of the carboxylic acid group. ubbcluj.roresearchgate.net This process converts the non-volatile acid into a more volatile ester, allowing it to be analyzed by GC-MS. The advantages of GC-MS include high sensitivity and selectivity. ubbcluj.ro The derivatization method must be carefully developed to ensure it is reproducible and does not cause degradation of the analyte. For Rosuvastatin D6, the same derivatization chemistry would apply, and its deuterated nature would provide the mass shift necessary for its use as an internal standard in a GC-MS assay. ubbcluj.ro

Key considerations for developing a GC-MS method for deuterated analogs include:

Efficient Derivatization: The reaction must proceed to completion for both the analyte and the deuterated internal standard to ensure accurate quantification.

Thermal Stability: The derivatized compound must be thermally stable and not degrade in the high temperatures of the GC inlet and column.

Chromatographic Resolution: The GC column and temperature program must be optimized to provide good separation from matrix components.

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of compounds and their metabolites or degradation products. irb.hr High-resolution mass spectrometry, such as Time-of-Flight (TOF), provides highly accurate mass measurements, which allows for the determination of elemental compositions. irb.hr

When analyzing Rosuvastatin, MS/MS experiments involve selecting the protonated molecule ([M+H]⁺ at m/z 482.1 for Rosuvastatin) as the precursor ion and subjecting it to collision-induced dissociation (CID). nih.govscielo.br This process generates characteristic product ions that provide structural information. The fragmentation pattern helps to identify specific parts of the molecule. For example, the common product ion at m/z 258.1 corresponds to a key fragment of the rosuvastatin molecule. nih.govscirp.org

In forced degradation studies, where rosuvastatin is subjected to stress conditions like gamma radiation, nanoUPLC-QTOF-MS/MS can be used to identify the resulting degradation products. irb.hr By comparing the fragmentation patterns of the degradation products to that of the parent compound (and its D6 analog), researchers can propose chemical structures and understand the degradation pathways. irb.hr This is crucial for identifying potential impurities in pharmaceutical formulations.

In quantitative LC-MS/MS analysis using a deuterated internal standard like Rosuvastatin D6, careful selection of MRM transitions is critical to prevent analytical inaccuracies. nih.gov One potential issue is "cross-contribution" or "crosstalk," where the signal from the analyte interferes with the signal of the internal standard, or vice versa.

This can occur due to the natural isotopic abundance of elements (e.g., ¹³C) in the non-labeled analyte, which can produce a small signal at the mass of the deuterated standard. For example, the M+6 isotope of rosuvastatin could potentially contribute to the signal of Rosuvastatin D6. To manage this, specific and unique fragment ions are chosen for monitoring. The transition m/z 488.2 → 264.2 for Rosuvastatin D6 is distinct from the common Rosuvastatin transition of m/z 482.1 → 258.1, minimizing the risk of crosstalk. nih.gov

During method validation, the extent of any cross-contribution must be assessed. This is typically done by analyzing the highest concentration standard of the analyte without the internal standard to check for any signal in the IS's MRM channel, and vice-versa. The contribution should be negligible to ensure the accuracy and reliability of the quantitative results. nih.gov

Chromatographic Methodologies

Chromatography is the foundational separation science that enables the selective analysis of Rosuvastatin D6 Calcium from complex mixtures.

While LC-MS/MS is preferred for bioanalysis due to its sensitivity, High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a robust and widely used technique for the analysis of rosuvastatin in bulk drug and pharmaceutical dosage forms. nih.govijpsr.comglobalresearchonline.net The principles of HPLC method development for rosuvastatin are directly applicable to its deuterated analog.

Method Development: The goal is to develop a method that is simple, rapid, accurate, and precise. globalresearchonline.netinnovareacademics.in

Column: Reversed-phase C8 and C18 columns are commonly used. nih.govnih.gov

Mobile Phase: A mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer (e.g., phosphate (B84403) buffer, formic acid, or orthophosphoric acid) is typical. The pH and ratio of the mobile phase components are optimized to achieve a good peak shape and a reasonable retention time. nih.govinnovareacademics.in For instance, a mobile phase of acetonitrile and water (40:60, v/v) with pH adjusted to 3.5 has been successfully used. nih.gov

Detection: A photodiode array (PDA) or UV detector is used. The detection wavelength is selected based on the UV absorbance maximum of rosuvastatin, which is typically around 241-252 nm. nih.govijpsr.com

Flow Rate: Flow rates are generally in the range of 0.5 to 1.5 mL/min. nih.govglobalresearchonline.net

Method Validation: Validated HPLC methods are proven to be linear, accurate, precise, and specific. ijpsr.comglobalresearchonline.net

Linearity: A linear relationship between concentration and peak area is established over a specific range (e.g., 0.5-80 µg/mL), with correlation coefficients (r²) of 0.999 or higher. nih.gov

Accuracy: Accuracy is often determined through recovery studies, with results typically expected to be within 98-102%. globalresearchonline.net

Precision: Both intra-day and inter-day precision are assessed, with the relative standard deviation (RSD) required to be less than 2%. nih.gov

Limits of Detection (LOD) and Quantification (LOQ): These are determined to establish the sensitivity of the method. nih.govinnovareacademics.in

Table 2: Examples of RP-HPLC Method Parameters for Rosuvastatin Analysis
ParameterStudy 1 nih.govStudy 2 ijpsr.comStudy 3 innovareacademics.in
Column YMC C8 (150×4.6 mm, 5 µm)Enable C18G (250 x 4.6 mm, 5µ)Waters Symmetry C18 (150×4.6 mm, 5 µm)
Mobile Phase Acetonitrile: Water (40:60, v/v), pH 3.5Acetonitrile: Water (75:25 % v/v)0.1% Orthophosphoric acid buffer: Acetonitrile (55:45% v/v)
Flow Rate 1.5 mL/min0.6 mL/min1.0 mL/min
Detection Wavelength 242 nm252 nm241 nm
Linearity Range 0.5 - 80 µg/mL5 - 40 µg/mL2 - 12 µg/mL
Retention Time ~5.2 min3.097 min2.915 min

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) stands out for its significant improvements in resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). These advantages are primarily due to the use of columns packed with smaller sub-2 µm particles, which can withstand higher backpressures. For the analysis of Rosuvastatin and its isotopically labeled counterpart, this compound, UPLC methods offer rapid and efficient separation from impurities and other active pharmaceutical ingredients (APIs).

A highly selective, isocratic reversed-phase UPLC method has been developed for the separation and quantification of Rosuvastatin and all its related organic impurities as listed in the European Pharmacopoeia. This method achieves baseline separation in under 15 minutes, a significant improvement over older protocols. nih.gov Another study details a robust UPLC assay for the simultaneous analysis of Rosuvastatin Calcium with Glibenclamide and Candesartan Cilexetil, demonstrating the technique's utility in complex mixture analysis. mdpi.com The retention time for Rosuvastatin Calcium in this multi-component system was found to be approximately 0.840 minutes. mdpi.com Furthermore, a stability-indicating reverse phase ultra-fast liquid chromatographic (RP-UFLC) method has been validated for Rosuvastatin, showing excellent linearity over a broad concentration range. rjptonline.org

Below is a table summarizing the operational parameters and performance characteristics of various UPLC methods developed for Rosuvastatin analysis.

ParameterMethod 1 nih.govMethod 2 mdpi.comMethod 3 rjptonline.org
ColumnAcquity BEH C18 (100 mm × 2.1 mm, 1.7 µm)Not SpecifiedNot Specified
Mobile PhaseMethanol: 0.025% Trifluoroacetic Acid (45:55 v/v)Not SpecifiedSodium Acetate : Acetonitrile (28:72 v/v)
Flow Rate0.5 mL/min0.25 mL/min1.2 mL/min
Detection Wavelength240 nmNot Specified254 nm
Retention Time (Rosuvastatin)~4.5 min (approx.)0.840 minNot Specified
Linearity RangeNot SpecifiedNot Specified0.5-200 µg/mL
LODNot SpecifiedNot Specified0.01502 µg/mL
LOQNot SpecifiedNot Specified0.04291 µg/mL

Hyphenated Chromatographic Techniques for Compound Analysis

Hyphenated techniques, which couple a separation method like liquid chromatography (LC) with a detection method like mass spectrometry (MS), are indispensable for the sensitive and selective analysis of this compound, particularly in complex biological matrices. Rosuvastatin D6 is frequently employed as an internal standard (IS) in these assays due to its chemical similarity to the analyte and its distinct mass, ensuring accurate quantification. nih.govscienceopen.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely reported hyphenated technique for this purpose. These methods offer high sensitivity, with lower limits of quantification (LLOQ) reaching as low as 1 ng/mL in biological samples. nih.govscielo.br The analysis is typically performed using electrospray ionization (ESI) in the positive mode, with detection managed through multiple reaction monitoring (MRM). scienceopen.comscielo.br The MRM transitions are specific precursor-to-product ion pairs that provide high selectivity for the analyte and the internal standard. For Rosuvastatin, the common transition is m/z 482.1 → 258.1, while for Rosuvastatin D6, it is m/z 488.2 → 258.2. scienceopen.com

These methods have been successfully validated according to regulatory guidelines and applied to pharmacokinetic and bioequivalence studies. scielo.brresearchgate.net Advanced techniques such as LC-MS/Time-of-Flight (TOF) and multi-stage mass spectrometry (LC-MSn) have also been utilized for the in-depth structural characterization of degradation products, providing a comprehensive understanding of the compound's stability. rsc.orgnih.gov

The table below outlines key parameters from various LC-MS/MS methods used for the analysis of Rosuvastatin, often with Rosuvastatin D6 as the internal standard.

ParameterRosuvastatinRosuvastatin D6 (Internal Standard)Reference
Precursor Ion [M+H]+ (m/z)482.1488.2 scienceopen.com
Product Ion (m/z)258.1258.2 scienceopen.com
Linearity Range (in plasma)1.0 - 50.0 ng/mLN/A scielo.br
Lower Limit of Quantification (LLOQ)1 ng/mLN/A nih.gov
Sample PreparationSolid Phase Extraction (SPE) / Liquid-Liquid Extraction (LLE)N/A nih.govscielo.br

Spectroscopic and Other Advanced Techniques

Nuclear Magnetic Resonance (NMR) for Structural Confirmation and H/D Exchange Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation and quantitative analysis of this compound. Both solution-state and solid-state NMR are employed to gain detailed molecular insights. In solution, ¹H NMR spectra, typically recorded in deuterated solvents like DMSO-d6, are used for structural confirmation by matching observed signals with the known structure of Rosuvastatin. researchgate.netnih.gov

Quantitative NMR (qNMR) has emerged as a reliable alternative to chromatographic methods for determining the purity and content of Rosuvastatin in pharmaceutical forms. nih.govresearchgate.net The principle of qNMR relies on the direct relationship between the integral of an NMR signal and the number of protons it represents, allowing for absolute quantification when compared against a certified internal standard. tubitak.gov.tr

Advanced NMR techniques are crucial for studying the compound's stability and degradation. On-line Hydrogen/Deuterium (B1214612) (H/D) exchange studies coupled with LC-NMR and mass spectrometry are used to pinpoint the locations of acidic protons and to elucidate the structures of degradation products formed under stress conditions. nih.gov Solid-state NMR (ssNMR), including ¹³C and ¹⁹F magic angle spinning (MAS) NMR, provides information on the molecular conformation, packing, and dynamics of Rosuvastatin in its solid form, which is critical for understanding its physical properties and stability. nih.govnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive analytical tool used for both qualitative and quantitative analysis of Rosuvastatin Calcium. The technique works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present in the molecule.

For structural confirmation, the FTIR spectrum of Rosuvastatin exhibits characteristic absorption bands that serve as a molecular fingerprint. These peaks can be assigned to specific functional groups, confirming the identity and integrity of the compound. nih.govresearchgate.net For instance, the presence of hydroxyl, carbonyl, and sulfonyl groups gives rise to distinct, identifiable peaks in the spectrum. researchgate.net FTIR is also widely used in pre-formulation studies to assess the compatibility between Rosuvastatin and various pharmaceutical excipients by detecting any changes in the characteristic peaks that might indicate a chemical interaction. nih.gov

Beyond qualitative identification, FTIR has been developed as a green, rapid, and cost-effective method for the quantitative determination of Rosuvastatin Calcium in bulk drug and solid dosage forms. ijpsonline.comijpsonline.com This approach often involves creating a calibration curve by mixing the drug with potassium bromide (KBr) to form pellets and measuring the absorbance in specific spectral regions, such as 810-800 cm⁻¹ and 1210-1180 cm⁻¹. ijpsonline.comsemanticscholar.org The method is validated for linearity, accuracy, and precision, offering a significant advantage by eliminating the need for complex and hazardous solvent extraction steps. ijpsonline.com

The following table lists the principal FTIR absorption peaks for Rosuvastatin Calcium and their corresponding functional group assignments.

Wavenumber (cm⁻¹)Functional Group AssignmentReference
3337.90 / 3302O-H (hydroxyl) stretching nih.govresearchgate.net
2968.23C-H stretching nih.govresearchgate.net
1541C=N (pyrimidine ring) stretching researchgate.net
1435.48O-H bending nih.gov
1229C=O (carbonyl) stretching researchgate.net
1075S=O (sulfonyl) stretching researchgate.net

UV-Visible Spectrophotometry in Quantitative Analysis

UV-Visible spectrophotometry is a widely utilized analytical technique for the quantitative determination of Rosuvastatin Calcium in bulk and pharmaceutical dosage forms. The method is valued for its simplicity, cost-effectiveness, and rapidity. ijprajournal.comcore.ac.uk It is based on the principle that the drug molecule absorbs light in the ultraviolet region of the electromagnetic spectrum due to its specific chromophoric structure. The amount of light absorbed is directly proportional to the concentration of the drug in the solution, as described by the Beer-Lambert law.

The analytical procedure involves dissolving a precisely weighed sample in a suitable solvent and measuring its absorbance at the wavelength of maximum absorption (λmax). The λmax for Rosuvastatin varies slightly depending on the solvent system used, but it is consistently found in the range of 240-252 nm. core.ac.ukresearchpublish.comijpsjournal.comijpab.com For example, the λmax has been reported at 242 nm in a mixture of acetonitrile and methanol, 244 nm in pure methanol, and 247 nm in distilled water. ijprajournal.comcore.ac.ukresearchpublish.com

These spectrophotometric methods are thoroughly validated according to International Council for Harmonisation (ICH) guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). ijprajournal.comresearchpublish.com The linearity is typically established over a specific concentration range, and a high correlation coefficient (r² > 0.99) confirms the method's reliability for routine quality control analysis. ijprajournal.comresearchpublish.com

Key parameters for the UV-Visible spectrophotometric analysis of Rosuvastatin are summarized in the table below.

Solvent Systemλmax (nm)Linearity Range (µg/mL)Correlation Coefficient (r²)Reference
Acetonitrile:Methanol (60:40 v/v)2424-240.9992 researchpublish.com
Distilled Water2475-300.999 ijprajournal.com
Phosphate Buffer (pH 6.8 & 7.4)2402-20Not Specified ijpsjournal.com
Methanol2442-180.9978 core.ac.uk
0.1N Sodium Hydroxide2401-6Not Specified saudijournals.com

Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) for Elemental Impurities

Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) is a highly sensitive and robust analytical technique for the determination of trace elemental impurities in pharmaceutical products like Rosuvastatin Calcium tablets. The control of elemental impurities is a critical aspect of drug quality and safety, governed by stringent regulatory guidelines such as USP General Chapter <232> and ICH Q3D. nih.gov ICP-MS offers the necessary low detection limits to quantify potentially toxic elements at levels stipulated by these regulations. nih.gov

The analytical workflow for Rosuvastatin Calcium involves an initial sample preparation step, typically microwave digestion, to break down the complex sample matrix of the drug and its excipients. nih.govresearchgate.net This process ensures that the elements of interest are completely dissolved and can be efficiently introduced into the plasma. The ICP-MS instrument then uses a high-temperature argon plasma to ionize the atoms from the sample, and the resulting ions are separated by a mass spectrometer based on their mass-to-charge ratio. To overcome potential polyatomic interferences, which can affect accuracy, the measurement is often performed in a collision/reaction cell mode with kinetic energy discrimination (KED). nih.govresearchgate.net

A validated ICP-MS method has been developed to determine a suite of elemental impurities in Rosuvastatin Calcium tablets, including cadmium (Cd), lead (Pb), arsenic (As), mercury (Hg), cobalt (Co), vanadium (V), and nickel (Ni). nih.govnih.gov The method demonstrates high sensitivity, with limit of quantitation (LOQ) concentrations in the parts-per-billion (µg·L⁻¹) range, excellent recoveries, and high precision, making it suitable for routine quality control to ensure patient safety. researchgate.netnih.gov

The table below presents the limits of quantitation (LOQ) for several key elemental impurities as determined by a validated ICP-MS method.

ElementLOQ in Solution (µg·L⁻¹)Reference
Cadmium (Cd)0.25 nih.gov
Lead (Pb)0.25 nih.gov
Arsenic (As)0.75 nih.gov
Mercury (Hg)1.5 nih.gov
Cobalt (Co)2.5 nih.gov
Vanadium (V)5 nih.gov
Nickel (Ni)8 nih.gov

Bioanalytical Methodologies Utilizing this compound as Internal Standard

The accurate quantification of rosuvastatin in biological matrices is paramount for pharmacokinetic and bioequivalence studies. A key component in achieving this accuracy is the use of a suitable internal standard (IS) to account for variability during sample preparation and analysis. This compound, a stable isotope-labeled (SIL) analogue of rosuvastatin, is widely employed for this purpose in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its similar physicochemical properties to the analyte.

Development of Robust Bioanalytical Assays for Rosuvastatin Quantification

The development of a robust bioanalytical assay is a meticulous process that involves optimizing several critical parameters to ensure the selective, sensitive, and reproducible measurement of rosuvastatin in complex biological matrices like human plasma. The use of Rosuvastatin D6 as an internal standard is integral to this process.

Mass spectrometric detection is performed using a triple quadrupole mass spectrometer, typically in the positive electrospray ionization (ESI) mode. nih.govasianpubs.org Quantification is achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for both rosuvastatin and Rosuvastatin D6 are monitored. For instance, a common MRM transition for rosuvastatin is m/z 482.1 → 258.1, while for Rosuvastatin D6, it is m/z 488.2 → 258.2 or m/z 488.3 to 264.2. researchgate.netnih.gov The nearly identical fragmentation pattern of the deuterated internal standard to the native analyte ensures that they behave similarly during ionization and fragmentation, which is crucial for accurate quantification.

The following table summarizes typical parameters for an LC-MS/MS method for rosuvastatin quantification using Rosuvastatin D6 as an internal standard:

ParameterTypical Conditions
Chromatography
ColumnC18 reversed-phase (e.g., 50 mm × 4.6 mm, 5 µm) nih.gov
Mobile PhaseAcetonitrile and 0.1% formic acid in water (30:70, v/v) nih.gov
Flow Rate0.4 mL/min nih.gov
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI) nih.gov
Detection ModeMultiple Reaction Monitoring (MRM) nih.gov
MRM Transition (Rosuvastatin)m/z 482.1 → 258.1 nih.gov
MRM Transition (Rosuvastatin D6)m/z 488.2 → 258.2 nih.gov
Sample Preparation
TechniqueProtein precipitation with acetonitrile nih.gov

Validation Parameters for Bioanalytical Methods

Once a bioanalytical method is developed, it must undergo a rigorous validation process to demonstrate its reliability and suitability for its intended purpose. This validation is performed in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). unite.itnih.govfda.goveuropa.eu Key validation parameters include selectivity, linearity, accuracy, precision, recovery, and stability.

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The method's capacity to produce test results that are directly proportional to the concentration of the analyte within a given range. For rosuvastatin assays, a typical linear range is 0.51-100.9 ng/mL. researchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter between a series of measurements. Both are assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), low quality control (LQC), medium quality control (MQC), and high quality control (HQC) samples. The acceptance criteria for accuracy are typically within ±15% of the nominal value (±20% for LLOQ), and for precision, the relative standard deviation (%RSD) should not exceed 15% (20% for LLOQ). researchgate.net

Stability: The chemical stability of the analyte in the biological matrix under various storage and handling conditions, including bench-top stability, long-term storage, and freeze-thaw cycles. researchgate.net

The following interactive table presents typical validation results for a bioanalytical method for rosuvastatin using Rosuvastatin D6 as an internal standard:

Validation ParameterConcentration (ng/mL)Acceptance CriteriaTypical Result
Linearity 0.51 - 100.9r² ≥ 0.99≥ 0.99 researchgate.net
Intra-day Precision (%RSD) LLOQ (0.51)≤ 20%< 15%
LQC (1.5)≤ 15%< 10%
MQC (50)≤ 15%< 10%
HQC (80)≤ 15%< 10%
Inter-day Precision (%RSD) LLOQ (0.51)≤ 20%< 15%
LQC (1.5)≤ 15%< 10%
MQC (50)≤ 15%< 10%
HQC (80)≤ 15%< 10%
Intra-day Accuracy (%) LLOQ (0.51)80 - 120%90 - 110%
LQC (1.5)85 - 115%95 - 105%
MQC (50)85 - 115%95 - 105%
HQC (80)85 - 115%95 - 105%
Inter-day Accuracy (%) LLOQ (0.51)80 - 120%90 - 110%
LQC (1.5)85 - 115%95 - 105%
MQC (50)85 - 115%95 - 105%
HQC (80)85 - 115%95 - 105%
Recovery LQC, MQC, HQCConsistent and reproducible~97% researchgate.net
Stability (Freeze-Thaw) LQC, HQCWithin ±15% of nominalStable for 5 cycles researchgate.net
Stability (Bench-top) LQC, HQCWithin ±15% of nominalStable for 15 hours researchgate.net
Stability (Long-term) LQC, HQCWithin ±15% of nominalStable for 45 days researchgate.net

Matrix Effects and Internal Standard Compensation Strategies

Matrix effects are a significant challenge in LC-MS/MS bioanalysis, arising from co-eluting endogenous components in the biological matrix that can interfere with the ionization of the analyte, leading to ion suppression or enhancement. longdom.orgchromatographyonline.comchromatographyonline.com This can adversely affect the accuracy, precision, and sensitivity of the method. chromatographyonline.com

The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to compensate for matrix effects. chromatographyonline.com Since Rosuvastatin D6 has a very similar chemical structure and physicochemical properties to rosuvastatin, it co-elutes and experiences the same degree of ion suppression or enhancement as the analyte. dshs-koeln.de By calculating the peak area ratio of the analyte to the internal standard, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.

The assessment of matrix effects is a critical component of method validation. It is typically evaluated by comparing the response of the analyte in a post-extraction spiked sample with the response of the analyte in a neat solution at the same concentration. The internal standard normalized matrix factor is calculated to ensure that the compensation is effective across different sources of the biological matrix. researchgate.net While SIL-IS can correct for minor matrix effects, significant effects in complex matrices may not be fully compensated. dshs-koeln.de

Strategies to minimize matrix effects during method development include:

Efficient sample preparation: To remove as many interfering components as possible.

Chromatographic separation: To separate the analyte from co-eluting matrix components.

Use of a suitable internal standard: A stable isotope-labeled internal standard is the preferred choice. chromatographyonline.com

Pharmacokinetic and Metabolic Investigations Non Clinical Focus

In Vitro Metabolic Stability and Metabolite Identification

In vitro studies are fundamental in characterizing the metabolic stability of a compound. nuvisan.comresearchgate.netnih.gov These assays, typically using liver-derived systems, help predict how a drug will be cleared from the body. nuvisan.comresearchgate.netnih.gov

In Vitro SystemFindingImplication
Human Hepatic MicrosomesMinimal metabolism observed. nih.govLow potential for extensive metabolic clearance.
Human HepatocytesPoor substrate for cytochrome P450 enzymes; 90% excreted unchanged. nih.govHigh proportion of the drug is eliminated without being chemically altered.
Rat HepatocytesHigh-potency inhibition of cholesterol synthesis and active uptake into cells. nih.govDemonstrates liver-selective activity and efficacy in preclinical models.

The metabolism of rosuvastatin (B1679574), though limited, is primarily mediated by the cytochrome P450 (CYP) enzyme system. nih.govdroracle.ai Specifically, CYP2C9 is the principal isoenzyme involved in its biotransformation. nih.govnih.govnih.govcaymanchem.commedsafe.govt.nz Other isoforms, such as CYP2C19, play a much lesser role. nih.govcaymanchem.com Notably, there is minimal to no involvement of the CYP3A4 isoenzyme, which is a common pathway for the metabolism of many other drugs, including some other statins. nih.govnih.govdroracle.aimedsafe.govt.nz This low reliance on CYP3A4 reduces the risk of clinically significant drug-drug interactions. nih.govdroracle.ai

The major metabolite of rosuvastatin is N-desmethyl rosuvastatin. nih.gov This metabolite is formed through demethylation of the parent compound, a reaction catalyzed predominantly by CYP2C9. nih.govcaymanchem.com In vitro studies have shown that N-desmethyl rosuvastatin possesses some HMG-CoA reductase inhibitory activity, estimated to be between one-sixth and one-half that of rosuvastatin itself. nih.gov Despite this activity, over 90% of the circulating HMG-CoA reductase inhibition is due to the unchanged parent drug. nih.gov

Pre-clinical Pharmacokinetics in Animal Models

Pharmacokinetic studies in animal models, such as rats and dogs, have been crucial in characterizing the absorption and distribution of rosuvastatin. Following oral administration in these models, the drug demonstrates potent and lasting inhibition of HMG-CoA reductase. nih.gov

A key characteristic of rosuvastatin is its selective uptake into the liver. nih.gov After intravenous administration in rats, tissue distribution studies showed that the concentration of radioactivity was significantly higher in the liver compared to other tissues. researchgate.net The liver-to-plasma concentration ratios were observed to be between 8 and 25 for up to 48 hours post-administration. researchgate.net This liver specificity is attributed to a high-affinity active uptake process in hepatocytes. nih.gov The considerable tissue distribution is also suggested by its volume of distribution. ualberta.ca

The primary route of elimination for rosuvastatin is through the feces. wikipedia.org In both humans and rodents, rosuvastatin is actively transported into the liver and primarily excreted in the bile, largely in its original, unchanged form. preprints.org Studies in rats have shown that the majority of an administered dose is excreted unchanged. ualberta.ca The hepatobiliary excretion is the major elimination pathway, facilitated by active transporters. ualberta.ca Metabolic profiling in rats indicated that the unchanged parent compound was the main radioactive component found in bile and feces. researchgate.net

Animal ModelKey Pharmacokinetic FindingReference
RatSelective and high-affinity uptake into the liver. nih.gov nih.gov
RatLiver radioactivity concentration 8-25 times higher than in plasma. researchgate.net researchgate.net
Rat, DogPotent and prolonged HMG-CoA reductase inhibition after oral dosing. nih.gov nih.gov
RatMajor elimination pathway is hepatobiliary excretion of the unchanged drug. ualberta.ca ualberta.ca

Physiologically Based Pharmacokinetic (PBPK) Modeling Approaches

Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated computational approach used to simulate the absorption, distribution, metabolism, and excretion (ADME) of compounds. For rosuvastatin, PBPK models have been developed to integrate physiological, biochemical, and physicochemical data to predict its pharmacokinetic profile and potential for drug-drug interactions (DDIs). These models are crucial for understanding the complex interplay of factors governing the drug's disposition, particularly the role of various transport proteins.

A whole-body PBPK model for rosuvastatin has been constructed and qualified to predict its pharmacokinetics and transporter-mediated DDIs. Such models are typically developed using open-source software like PK-Sim® and incorporate data from numerous clinical studies, including those with intravenous and oral administration, as well as measurements from plasma, urine, feces, and positron emission tomography (PET) imaging.

The key processes integrated into these models to accurately describe rosuvastatin's pharmacokinetics include:

Active Uptake: Mediated by transporters such as Organic Anion Transporting Polypeptides (OATP1B1, OATP1B3, OATP2B1) and Organic Anion Transporter 3 (OAT3).

Active Efflux: Handled by Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (Pgp).

Metabolism: Minor metabolic clearance primarily mediated by the cytochrome P450 enzyme CYP2C9.

Excretion: Biliary excretion via BCRP and renal excretion involving OAT3 and Pgp, as well as passive glomerular filtration.

These comprehensive models have been successfully validated against clinical data and are capable of accurately predicting the effects of co-administered drugs that inhibit key transporters, thereby providing a valuable tool in drug development and clinical pharmacology. The models are often made publicly available to support further research into rosuvastatin's therapeutic use and interaction profile.

Model ComponentDescriptionKey Proteins/Pathways Involved
Hepatic UptakeActive transport from blood into liver cells, the primary site of action.OATP1B1, OATP1B3, OATP2B1, NTCP
Renal ExcretionTransport from blood into urine for elimination.OAT3, Pgp, Passive Glomerular Filtration
Biliary ExcretionEfflux from the liver into bile.BCRP
MetabolismMinor biotransformation of the parent compound.CYP2C9

Mechanistic Studies of HMG-CoA Reductase Inhibition

Rosuvastatin functions as a potent and selective inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. This enzyme is the rate-limiting step in the cholesterol biosynthesis pathway, catalyzing the conversion of HMG-CoA to mevalonate (B85504). By inhibiting this crucial enzyme, rosuvastatin effectively reduces the endogenous production of cholesterol in the liver.

Competitive Inhibition Kinetics of Rosuvastatin with HMG-CoA Reductase

The inhibitory action of rosuvastatin on HMG-CoA reductase is characterized by competitive kinetics with respect to the substrate, HMG-CoA. This means that rosuvastatin and HMG-CoA compete for binding to the active site of the enzyme. The binding of rosuvastatin is reversible and involves a two-step process. Initially, an enzyme-inhibitor complex is formed with an inhibition constant (Ki) of approximately 1 nM. This is followed by a slow transition to a more tightly bound complex, resulting in a steady-state inhibition constant (Ki*) of around 0.1 nM.

At steady state, rosuvastatin demonstrates high potency, being at least as potent as atorvastatin (B1662188) and simvastatin, and more potent than fluvastatin (B1673502) and pravastatin (B1207561). The high affinity of rosuvastatin for the enzyme is a key factor in its efficacy.

Kinetic ParameterValueDescription
Inhibition TypeCompetitiveCompetes with HMG-CoA for the enzyme's active site.
Initial Ki~1 nMInhibition constant for the initial enzyme-inhibitor complex.
Steady-State Ki*~0.1 nMInhibition constant for the tighter, second-step enzyme-inhibitor complex.

Cellular Uptake Mechanisms in Hepatic Cells (e.g., Active Transport)

The liver is the primary target organ for rosuvastatin's lipid-lowering effect. Its selective uptake into hepatic cells is a critical property, which is facilitated by both active transport and passive diffusion processes. However, carrier-mediated active transport is the dominant mechanism, accounting for a significant portion of its total uptake clearance.

This active transport is an ATP-dependent process mediated by several organic anion transport proteins. Multiple members of the Organic Anion Transporting Polypeptide (OATP) family, including OATP1B1, OATP1B3, and OATP2B1, are involved in transporting rosuvastatin into hepatocytes. Additionally, the sodium-dependent taurocholate cotransporting polypeptide (NTCP), a major bile acid transporter, has been identified as a key contributor, potentially accounting for about 35% of rosuvastatin's uptake in human hepatocytes.

Kinetic studies comparing rosuvastatin to pravastatin in isolated rat hepatocytes showed that rosuvastatin has a higher affinity and transport efficiency. The Michaelis constant (Km) for rosuvastatin uptake was 9.17 µM, approximately half that of pravastatin (16.5 µM), indicating a stronger binding affinity for the transporters. Furthermore, the maximum uptake rate (Vmax) for rosuvastatin was significantly greater.

TransporterFamilyRole in Rosuvastatin Uptake
OATP1B1Organic Anion Transporting PolypeptideMajor contributor to hepatic uptake.
OATP1B3Organic Anion Transporting PolypeptideContributes to hepatic uptake.
OATP2B1Organic Anion Transporting PolypeptideContributes to hepatic uptake.
NTCPBile Acid TransporterSignificant contributor, accounting for ~35% of uptake.

Downstream Biochemical Effects on Cholesterol Biosynthesis Pathways

The inhibition of HMG-CoA reductase by rosuvastatin sets off a cascade of biochemical events aimed at maintaining cholesterol homeostasis. The primary consequence is a decrease in the intracellular cholesterol concentration within hepatocytes. This depletion of hepatic cholesterol triggers a compensatory response from the cell.

Hepatocytes respond by increasing the synthesis and expression of LDL receptors on their surface. This upregulation enhances the clearance of LDL-cholesterol (LDL-C) from the bloodstream as more LDL particles are taken up by the liver for catabolism. The net result is a reduction in circulating total cholesterol and LDL-C levels.

Furthermore, the inhibition of the cholesterol synthesis pathway leads to a reduced production of apolipoprotein B (ApoB), a key component of very-low-density lipoprotein (VLDL). This results in decreased hepatic secretion of VLDL and, consequently, lower triglyceride concentrations in the plasma. In response to statin therapy, extra-hepatic tissues like the intestine may exhibit adaptive responses, such as an increase in the expression and activity of HMG-CoA reductase, to boost their own cholesterol synthesis capacity.

Biochemical EffectMechanismUltimate Outcome
Decreased Hepatic CholesterolDirect inhibition of HMG-CoA reductase.Triggers compensatory cellular responses.
Upregulation of LDL ReceptorsCellular response to low intracellular cholesterol.Increased clearance of LDL-C from plasma.
Reduced VLDL ProductionDecreased synthesis of ApoB.Lower plasma triglyceride levels.
Inhibition of Isoprenoid SynthesisBlockade of the mevalonate pathway.Affects various cellular signaling pathways.

Studies on Degradation Pathways and Stability

Forced Degradation Studies Under Stress Conditions (Acidic, Basic, Oxidative, Photolytic, Thermal)

Forced degradation studies on Rosuvastatin (B1679574) Calcium have demonstrated its susceptibility to degradation under various stress conditions, including acidic and basic hydrolysis, oxidation, and photolysis, while it exhibits relative stability under thermal stress. semanticscholar.orgnih.govscispace.comnih.govinnovareacademics.in

Acidic and Basic Conditions: Rosuvastatin Calcium shows significant degradation in acidic and alkaline environments. semanticscholar.orgnih.govscispace.comnih.gov Under acidic conditions, the primary degradation pathway involves the formation of its lactone metabolite. chemicalpapers.com In alkaline conditions, degradation also occurs, leading to the formation of different degradation products. semanticscholar.org One study found that the recovery of Rosuvastatin Calcium after acid and alkali hydrolysis was 66.33% and 23.16%, respectively, indicating significant degradation. researchgate.net Another study reported that the drug is highly sensitive to alkaline conditions. nih.gov

Oxidative Conditions: The presence of oxidative agents, such as hydrogen peroxide, leads to the degradation of Rosuvastatin. semanticscholar.orgnih.govscispace.com A major degradation product formed under oxidative stress has been identified as Rosuvastatin-N-oxide. rsc.org The recovery of Rosuvastatin Calcium after oxidative degradation was reported to be 85.59% in one study. researchgate.net

Photolytic Conditions: Exposure to light, particularly UV light, can induce degradation of Rosuvastatin. nih.govscispace.com This highlights the need for photoprotective packaging for the drug product. However, some studies have found it to be relatively stable under photolytic conditions. semanticscholar.orginnovareacademics.in

Thermal Conditions: Rosuvastatin Calcium has been found to be generally stable under thermal stress. semanticscholar.orginnovareacademics.in Studies have shown minimal degradation when subjected to heat.

The following table summarizes the findings from forced degradation studies on Rosuvastatin Calcium.

Stress ConditionReagent/ConditionObservationReference
Acidic Hydrolysis0.2M HCl at 80°C for 20 hSignificant degradation scispace.com
Basic Hydrolysis1N NaOH at 80°C for 20 hSignificant degradation scispace.com
Oxidative Degradation0.5% H₂O₂ at 80°C for 20 hSignificant degradation scispace.com
Photolytic DegradationExposure to UV and visible lightDegradation observed nih.govscispace.com
Thermal Degradation80°C for 20 hRelatively stable scispace.com

Identification and Structural Elucidation of Degradation Products

Several degradation products of Rosuvastatin have been identified and characterized using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), tandem mass spectrometry (MS/MS), and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

The major degradation products identified under various stress conditions include:

Rosuvastatin Lactone: This is a major degradation product formed under acidic conditions through intramolecular esterification. chemicalpapers.comresearchgate.net

5-oxo Isomer and Anti-isomer: These are other degradation products that have been observed. chemicalpapers.comresearchgate.net

Rosuvastatin-N-oxide: This is a significant degradation product formed under oxidative stress. rsc.org

Acetaldehyde: This has been identified as a secondary degradant arising from the thermal instability of another impurity. nih.gov

One comprehensive study identified a total of 11 degradation products under various stress conditions. Five of these had the same molecular mass as the parent drug, while the other six had a molecular mass 18 Da less than Rosuvastatin. nih.gov

Degradation ProductStress ConditionMethod of IdentificationReference
Rosuvastatin LactoneAcidic HydrolysisLC-MS chemicalpapers.comresearchgate.net
5-oxo IsomerNot specifiedNot specified chemicalpapers.comresearchgate.net
Anti-isomerNot specifiedNot specified chemicalpapers.comresearchgate.net
Rosuvastatin-N-oxideOxidative DegradationLC-MS rsc.org
AcetaldehydeThermal Degradation of ImpurityHS-GC, LC-MS, NMR nih.gov

Delineation of Degradation Mechanisms and Pathways

The degradation of Rosuvastatin follows specific chemical pathways depending on the stress condition applied.

Under acidic conditions , the primary mechanism is the acid-catalyzed intramolecular esterification of the carboxylic acid group with the hydroxyl group at the C5 position of the heptenoic acid side chain, leading to the formation of Rosuvastatin Lactone. chemicalpapers.comresearchgate.net

In oxidative conditions , the nitrogen atom in the pyrimidine (B1678525) ring is susceptible to oxidation, leading to the formation of Rosuvastatin-N-oxide. rsc.org

Photolytic degradation can lead to complex reactions, including isomerization and cyclization, resulting in various degradation products. google.com

A proposed scheme for the acid degradation of Rosuvastatin Calcium involves the formation of two main acid degradation products. researchgate.net

Development of Stability-Indicating Analytical Methods

To accurately quantify Rosuvastatin in the presence of its degradation products, several stability-indicating analytical methods have been developed and validated. nih.govinnovareacademics.in These methods are crucial for assessing the stability of the drug in pharmaceutical formulations.

The most commonly employed technique is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with various detectors, such as UV-Vis and mass spectrometry. semanticscholar.orgnih.govresearchgate.net These methods have demonstrated the ability to separate Rosuvastatin from its degradation products formed under forced degradation conditions.

Key features of these stability-indicating methods include:

Specificity: The ability to resolve the peak of the active pharmaceutical ingredient (API) from the peaks of all potential degradation products and excipients.

Accuracy and Precision: The methods are validated to ensure they provide accurate and reproducible results.

Linearity and Range: A linear relationship between the detector response and the concentration of the analyte is established over a specific range.

Analytical MethodColumnMobile PhaseDetectionApplicationReference
RP-HPLCYMC C8 (150x4.6 mm, 5 µm)Acetonitrile: Water (40:60, v/v), pH 3.5PDA at 242 nmAssay and content uniformity in tablets nih.gov
RP-HPLCOctylsilane (250 x 4.6 mm, 5 µ)Methyl alcohol: Cyanomethane: Water (45:35:20, v/v)248 nmDegradation estimation in tablets researchgate.net
LC-MSC-18 column-MSIdentification of degradation products nih.gov

Advanced Research Applications and Methodological Contributions

Deuterated Probes for Investigating Drug-Enzyme and Drug-Transporter Interactions (Non-Clinical)

In non-clinical research, deuterated compounds like Rosuvastatin (B1679574) D6 Calcium are invaluable for elucidating the complex interactions between drugs and biological systems, specifically enzymes and transporters. The use of stable isotope-labeled compounds allows for precise differentiation between the administered compound and its non-labeled counterpart, which is essential in metabolic and transport studies.

Rosuvastatin is a substrate for various drug transporters, including Organic Anion Transporting Polypeptides (OATPs) such as OATP1B1, OATP1B3, and OATP2B1, as well as Organic Anion Transporters like OAT3. It is also a substrate for efflux transporters like Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp) nih.gov. Understanding the interplay between Rosuvastatin and these transporters is crucial, as co-administered drugs that inhibit these transporters can lead to clinically significant drug-drug interactions (DDIs) nih.govnih.govwjgnet.com. For instance, drugs that inhibit OATP1B1-mediated hepatic uptake can increase Rosuvastatin plasma concentrations, potentially increasing the risk of toxicity nih.gov.

Deuterated probes like Rosuvastatin D6 Calcium can be employed in in vitro systems, such as cells overexpressing specific transporters, to investigate the kinetics of transport and the potential for DDIs. These studies help in characterizing the role of individual transporters in the disposition of Rosuvastatin and in predicting potential clinical interactions europeanpharmaceuticalreview.comresearchgate.net.

Key Transporters Involved in Rosuvastatin Disposition:

Transporter Family Specific Transporters Role in Rosuvastatin Pharmacokinetics
Organic Anion Transporting Polypeptides (OATPs) OATP1B1, OATP1B3, OATP2B1 Mediate active uptake into the liver nih.gov.
Organic Anion Transporters (OATs) OAT3 Involved in active uptake nih.gov.

Application in Comparative Pharmacokinetic/Pharmacodynamic Studies (Pre-clinical)

In the pre-clinical setting, this compound is instrumental in comparative pharmacokinetic (PK) and pharmacodynamic (PD) studies. These studies are essential for evaluating new formulations or understanding the factors that influence drug absorption, distribution, metabolism, and excretion (ADME).

A key application is in bioequivalence studies, which compare the bioavailability of a new formulation to a reference formulation annexpublishers.com. In such studies, this compound is used as an internal standard for the accurate quantification of Rosuvastatin in biological matrices like plasma scielo.brscielo.br. The stable isotope-labeled standard co-elutes with the analyte during chromatographic separation but is distinguished by its higher mass in mass spectrometric detection, allowing for precise and accurate quantification thermofisher.comnih.gov.

Recent pre-clinical research has focused on developing novel formulations to enhance the bioavailability of Rosuvastatin, which is known to be low (approximately 20%) due to its susceptibility to stomach pH and extensive first-pass metabolism annexpublishers.comnih.govresearchgate.netnih.gov. For example, a study on fast-dissolving films (FDF) of Rosuvastatin demonstrated a significantly faster time to maximum plasma concentration (tmax) and a higher maximum plasma concentration (Cmax) compared to conventional tablets researchgate.netnih.gov. The use of a deuterated internal standard in such studies is critical for generating reliable pharmacokinetic data.

Comparative Pharmacokinetic Parameters of a Novel Rosuvastatin Formulation:

Formulation Tmax (hours) Cmax (µg/mL)
Optimized RSV-FDF 2 1.540 ± 0.044

Contribution to Bioanalytical Methodological Advancements in Quantitative Analysis

The use of this compound has significantly contributed to the advancement of bioanalytical methods for the quantitative analysis of Rosuvastatin. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the determination of Rosuvastatin in biological fluids due to its high sensitivity and selectivity unesp.br.

In LC-MS/MS methods, a stable isotope-labeled internal standard like this compound is considered the gold standard. It mimics the analyte's behavior during sample preparation, extraction, and ionization, thereby compensating for matrix effects and variations in instrument response. This leads to improved accuracy and precision of the analytical method nih.gov.

Numerous validated LC-MS/MS methods have been developed for the quantification of Rosuvastatin in human plasma, often for pharmacokinetic and bioequivalence studies annexpublishers.comscielo.brnih.govresearchgate.net. These methods typically involve a simple extraction procedure followed by chromatographic separation and detection. The use of a deuterated internal standard ensures the reliability of these methods, which is a regulatory requirement for bioanalytical method validation nih.gov.

Typical Parameters of a Validated LC-MS/MS Method for Rosuvastatin Quantification:

Parameter Value
Linearity Range 0.2 - 50.0 ng/mL nih.gov
Lower Limit of Quantification (LLOQ) 0.2 ng/mL nih.gov
Intra-assay Precision (%RSD) 7.97 - 15.94% nih.gov
Inter-assay Precision (%RSD) 3.19 - 15.27% nih.gov

Use in Formulation Science Methodologies (e.g., Excipient Compatibility, Advanced Modeling)

In formulation science, understanding the compatibility of the active pharmaceutical ingredient (API) with various excipients is crucial for developing a stable and effective dosage form. While this compound is not directly used in the final formulation, the analytical methods it enables are vital for these studies.

Drug-excipient compatibility studies are performed to identify any potential physical or chemical interactions between the drug and the excipients that could affect the stability, dissolution, and bioavailability of the final product innovationforever.comresearchgate.netsaudijournals.com. Techniques such as Fourier-transform infrared spectroscopy (FTIR) are used to assess these interactions saudijournals.com.

Furthermore, advanced modeling and simulation are increasingly being used in formulation development. Physiologically based pharmacokinetic (PBPK) modeling, for instance, can be used to predict the in vivo performance of different formulations and to understand the impact of various physiological and formulation factors on drug absorption and disposition nih.gov. The accurate pharmacokinetic data obtained from studies using this compound as an internal standard are essential for building and validating these PBPK models.

Commonly Used Excipients in Rosuvastatin Formulations:

Excipient Category Examples
Diluents Microcrystalline cellulose, Lactose monohydrate, Dibasic calcium phosphate (B84403) innovationforever.comnih.gov
Binders Lactose spray dried saudijournals.com
Disintegrants Crospovidone, Sodium starch glycolate (B3277807) researchgate.netsaudijournals.com
Lubricants Magnesium stearate (B1226849) saudijournals.comnih.gov

Future Research Directions and Emerging Methodologies

Novel Synthesis Routes for Deuterated Rosuvastatin (B1679574) Analogs

The synthesis of deuterated compounds is a critical first step in their evaluation. For Rosuvastatin D6 Calcium, researchers are actively exploring more efficient and scalable synthesis pathways. A notable approach has been the development of a ten-step synthesis for [2H4] rosuvastatin calcium, which results in excellent chemical purity and isotopic enrichment. iaea.orgresearchgate.net This method not only provides a reliable source of the deuterated compound for research but could also be adapted for the synthesis of other deuterated statins. iaea.orgresearchgate.net

Future research in this area is likely to focus on:

Improving stereoselectivity: Ensuring the precise three-dimensional arrangement of atoms in the molecule, which is crucial for its biological activity.

Utilizing novel catalytic methods: Employing advanced catalysts to enhance reaction efficiency and minimize waste.

A concise and stereocontrolled synthesis of rosuvastatin calcium has been achieved using key steps like Keck enantioselective allylation and VO(acac)2-catalyzed syn-diastereoselective epoxidation, highlighting the intricate chemistry involved in producing these complex molecules. researchgate.net

Integration of Advanced Analytical Platforms for Enhanced Characterization

A thorough characterization of this compound is essential to understand its physicochemical properties and to ensure its quality and stability. Researchers are increasingly integrating a suite of advanced analytical techniques to gain a comprehensive understanding of this deuterated compound. These platforms provide detailed information on the solid-state characteristics and potential interactions with other substances.

Advanced analytical techniques employed in the characterization of rosuvastatin and its analogs include:

Analytical TechniqueInformation Provided
Scanning Electron Microscopy (SEM) Visualizes the surface morphology and particle size of the compound. researchgate.netnih.govnih.govplos.org
Differential Scanning Calorimetry (DSC) Determines the thermal properties, such as melting point and glass transition temperature, which are indicative of purity and physical form. researchgate.netnih.govnih.govplos.org
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature, providing information on thermal stability and decomposition. researchgate.netnih.govnih.gov
Fourier-Transform Infrared Spectroscopy (FT-IR) Identifies the functional groups present in the molecule, confirming its chemical structure. researchgate.netnih.govnih.govplos.org
Powder X-Ray Diffraction (PXRD) Analyzes the crystalline structure of the compound, distinguishing between amorphous and crystalline forms. researchgate.netnih.govnih.govplos.org

The combination of these techniques offers a powerful approach to fully characterize this compound, ensuring its suitability for further pre-clinical and clinical investigations.

Refined Pharmacokinetic/Pharmacodynamic Modeling in Pre-clinical Settings

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are indispensable tools in drug development, providing insights into how a drug is absorbed, distributed, metabolized, and eliminated by the body, and how it exerts its therapeutic effect. For this compound, refined PK/PD modeling in pre-clinical settings is crucial to predict its behavior in humans and to understand the potential impact of deuteration.

PK/PD modeling for rosuvastatin has been used to:

Predict the relationship between drug concentration and its effect on lipid levels. nih.govuzh.ch

Simulate the effects of different dosage regimens. nih.gov

Investigate the influence of various factors, such as co-administered drugs, on its pharmacokinetic profile. nih.govuzh.ch

Future pre-clinical studies on this compound will likely involve the development of sophisticated PK/PD models that can accurately predict the altered metabolic profile due to the deuterium (B1214612) isotope effect. These models will be instrumental in designing clinical trials and optimizing therapeutic strategies.

Exploration of Deuterium Isotope Effects in Biochemical and Cellular Systems

The primary rationale for developing deuterated drugs is to leverage the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions that involve the cleavage of this bond. This can lead to altered pharmacokinetic properties, such as increased drug exposure and a longer half-life.

The study of deuterium isotope effects in biochemical and cellular systems is a burgeoning field of research. Understanding how deuteration affects the interaction of this compound with metabolic enzymes, such as cytochrome P450s, is a key area of investigation. The pharmacokinetic properties of drugs can be altered by kinetic deuterium isotope effects. nih.gov

Future research will focus on:

In vitro metabolic studies: Using liver microsomes and hepatocytes to compare the metabolic stability of this compound with its non-deuterated counterpart.

Cell-based assays: Investigating the effects of deuteration on the cellular uptake, efflux, and mechanism of action of the drug.

Proteomic and metabolomic analyses: Identifying changes in protein expression and metabolite profiles in response to treatment with this compound.

These studies will provide a mechanistic understanding of the deuterium isotope effect and its therapeutic implications for rosuvastatin therapy.

Expanding Applications of this compound as a Research Tool

Beyond its potential as a therapeutic agent, this compound serves as a valuable research tool for elucidating the metabolic pathways of rosuvastatin. The use of stable isotope-labeled compounds is a well-established technique in drug metabolism studies.

The primary application of this compound in research is as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). iaea.orgresearchgate.net Its use allows for the accurate quantification of rosuvastatin and its metabolites in biological samples.

Future applications of this compound as a research tool may include:

Metabolite identification: Tracing the metabolic fate of rosuvastatin in vivo and in vitro to identify novel metabolites.

Enzyme kinetics: Studying the kinetics of the enzymes involved in rosuvastatin metabolism.

Drug-drug interaction studies: Investigating the potential for other drugs to interfere with the metabolism of rosuvastatin.

The availability of high-purity this compound is pivotal for advancing our understanding of the pharmacology of this important lipid-lowering agent.

Q & A

Basic Research Questions

Q. What analytical methods are validated for quantifying Rosuvastatin D6 Calcium in bulk and formulations?

  • Methodology :

  • FTIR Spectroscopy : A solvent-free method using KBr pellets quantifies this compound in the range of 5–20% w/w. Validation parameters (precision, accuracy) comply with ICH guidelines .
  • UPLC : Simultaneous quantification with other drugs (e.g., glibenclamide) using gradient elution (C18 column, 0.1% TFA in acetonitrile/water). Linearity: 2–10 µg/mL (R² > 0.999) .
  • UV-Spectrophotometry : Dual-wavelength analysis (238 nm and 254 nm) for bulk and formulations. Calibration curves validated with RSD < 2% .

Q. How is this compound distinguished from non-deuterated analogs in experimental workflows?

  • Methodology :

  • Mass Spectrometry (LC-MS/MS) : Deuterium labeling shifts molecular ions (e.g., m/z 482 → 488), enabling trace detection in biological matrices .
  • NMR : Deuterium incorporation alters spin-spin coupling patterns in the pyrimidine and heptenoic acid regions, confirmed by ¹H/¹³C spectra .

Q. What is the mechanistic basis for this compound’s inhibition of HMG-CoA reductase?

  • Methodology :

  • Enzyme Kinetics : Competitive inhibition with IC₅₀ = 11 nM, validated via radiometric assays using ¹⁴C-labeled HMG-CoA substrates. Deuterium’s isotope effects on binding affinity require Michaelis-Menten analysis under varied pH/temperature .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal stability data for this compound during formulation development?

  • Methodology :

  • DSC/TGA Analysis : Compare degradation profiles of this compound with excipients (e.g., lactose monohydrate, PVPP). For example, a 147°C endotherm in DSC indicates dehydration; excipient incompatibility is confirmed if degradation peaks shift >5°C .
  • Forced Degradation Studies : Acid/alkali hydrolysis (0.1N HCl/NaOH, 80°C) identifies degradation products. Cross-validate with HPLC-MS to distinguish deuterated vs. non-deuterated artifacts .

Q. What experimental designs optimize this compound’s bioavailability in self-nanoemulsifying drug delivery systems (SNEDDS)?

  • Methodology :

  • Simplex Lattice Design : Vary oil (Capryol 90), surfactant (Cremophor RH40), and co-surfactant (Transcutol HP) ratios. Optimize for droplet size (<50 nm) and dissolution efficiency (>90% in 30 min) using response surface models .
  • In Vitro Permeability : Use Caco-2 cell monolayers to assess P-gp efflux modulation. Compare AUC₀–₂₄ of deuterated vs. non-deuterated forms under bile salt-enriched conditions .

Q. How do synthetic routes impact the stereochemical purity of this compound?

  • Methodology :

  • Catalytic Enantioselective Allylation : Chiral ligands (e.g., BINAP) control C3/C5 stereocenters. Monitor enantiomeric excess (>99%) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) .
  • Iodine Chloride Cyclization : Intramolecular cyclization at −20°C minimizes racemization. Validate via X-ray crystallography (CCDC deposition numbers: wq033/wv633) .

Q. What strategies validate this compound as an internal standard in multi-analyte environmental fate studies?

  • Methodology :

  • Matrix-Matched Calibration : Spike deuterated standard into soil/water samples. Correct for ion suppression/enhancement via post-column infusion in LC-HRMS. Validate recovery (85–115%) across 0.1–100 ppb .
  • Isotope Dilution Mass Spectrometry (IDMS) : Use ⁶²Ni/⁶³Cu ratios to normalize signal drift in ICP-MS for trace metal impurity profiling .

Methodological Notes

  • Quality by Design (QbD) : Apply to HPTLC methods (e.g., for acteoside co-analysis) by varying mobile phase (toluene:ethyl acetate:formic acid) and derivatization agents (DPPH). Optimize via Box-Behnken design .
  • Degradation Pathway Elucidation : Use HRMS/MS to differentiate between oxidation (m/z +16) and deamination (m/z −17) products. Assign structures via ¹H-¹³C HMBC correlations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.